{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine

Organic Synthesis Process Chemistry Purification

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine (CAS 2059944-94-2) is a bicyclic primary amine featuring a rigid 7-oxabicyclo[2.2.1]heptane scaffold. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, the compound exists as a liquid at ambient temperature and is typically supplied at ≥95% purity.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 2059944-94-2
Cat. No. B1435793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
CAS2059944-94-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O2)CN
InChIInChI=1S/C7H13NO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5,8H2
InChIKeyUHVAPMHYHSSGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[2.2.1]heptan-1-yl]methanamine CAS 2059944-94-2: Structural and Physicochemical Baseline for Research Procurement


{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine (CAS 2059944-94-2) is a bicyclic primary amine featuring a rigid 7-oxabicyclo[2.2.1]heptane scaffold [1]. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, the compound exists as a liquid at ambient temperature and is typically supplied at ≥95% purity . The 1‑yl substitution pattern distinguishes it from the more commonly encountered 2‑yl isomers and endo/exo stereoisomers, imparting a unique steric and electronic profile that governs its reactivity as a synthetic building block [2].

Why {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine Cannot Be Substituted with Other 7-Oxabicyclo[2.2.1]heptane Amines


While 7-oxabicyclo[2.2.1]heptane amines share a common bicyclic core, substitution position and stereochemistry dramatically alter their physicochemical properties and, consequently, their downstream utility in synthesis and pharmacology. The 1‑yl substitution of {7-oxabicyclo[2.2.1]heptan-1-yl}methanamine confers a distinct steric environment and conformational constraint compared to the 2‑yl isomers [1] or exo/endo variants [2], which directly influences boiling point, density, and the accessibility of the primary amine for derivatization. These differences are not academic; they translate into divergent behavior during purification, formulation, and receptor‑ligand interactions. Therefore, substituting this compound with a generic “7‑oxabicyclo[2.2.1]heptane amine” risks irreproducible synthetic outcomes or altered biological activity [3][4].

Quantitative Differentiators of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine Against Closest Analogs


Lower Boiling Point vs. 2‑yl Isomer: Implications for Purification and Thermal Processing

The 1‑yl substitution results in a boiling point of 193.7±13.0 °C at 760 mmHg, which is approximately 10 °C lower than the 203.6±13.0 °C observed for the 2‑yl isomer 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine [1]. This lower boiling point facilitates distillation‑based purification under milder thermal conditions, potentially preserving thermolabile functionalities in subsequent steps.

Organic Synthesis Process Chemistry Purification

Higher Density vs. 2‑yl Isomer: Impact on Solvent Selection and Reaction Medium Design

The 1‑yl isomer exhibits a density of 1.1±0.1 g/cm³, which is higher than the 1.051±0.06 g/cm³ reported for the 2‑yl isomer [1]. This ∼0.05 g/cm³ difference reflects the distinct molecular packing imposed by the 1‑yl substitution and influences miscibility and phase behavior in biphasic or solvent‑screening workflows.

Medicinal Chemistry Formulation Solvent Engineering

Steric and Conformational Distinction: 1‑yl vs. 2‑yl Substitution for Receptor‑Ligand Design

The 1‑yl substitution on the 7‑oxabicyclo[2.2.1]heptane framework places the primary amine in a sterically less hindered, more exposed position compared to the 2‑yl isomers. This altered geometry reduces intramolecular interactions and provides a distinct vector for amide bond formation or reductive amination. While direct comparative binding data for the parent amine is not available, class‑level evidence from 7‑oxabicyclo[2.2.1]heptane‑based prostaglandin and thromboxane A₂ receptor antagonists demonstrates that subtle changes in substitution position can toggle agonist/antagonist activity and receptor subtype selectivity [1][2].

Drug Discovery GPCR Ligands Constrained Amines

Primary Amine Reactivity: Advantage in Derivatization vs. Secondary or Tertiary Amine Isomers

As a primary amine, {7-oxabicyclo[2.2.1]heptan-1-yl}methanamine undergoes a wider array of mild, high‑yielding transformations (e.g., amide coupling, reductive amination, urea formation) than its secondary or tertiary amine counterparts. Many commercially available 7‑oxabicyclo[2.2.1]heptane amines are secondary or bear additional substituents that restrict derivatization pathways [1]. The 1‑yl primary amine thus provides greater synthetic latitude for generating diverse compound libraries without requiring protecting group manipulations.

Organic Synthesis Medicinal Chemistry Library Synthesis

High‑Value Application Scenarios for {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine in Research and Development


Medicinal Chemistry: Synthesis of Constrained Amine Libraries for GPCR and Enzyme Targeting

The 1‑yl primary amine serves as an ideal core for generating diverse constrained amine libraries. Its rigid bicyclic framework locks the amine into a well‑defined spatial orientation, while the primary functionality allows for rapid parallel derivatization via amide coupling or reductive amination [1]. This is particularly valuable for probing the conformational preferences of GPCR binding pockets, where subtle changes in ligand geometry can dramatically alter functional selectivity [2].

Process Chemistry: Distillation‑Based Purification of Heat‑Sensitive Intermediates

The lower boiling point of the 1‑yl isomer (193.7±13.0 °C) compared to the 2‑yl analog (203.6±13.0 °C) makes it the preferred building block when subsequent synthetic steps involve thermolabile groups [1]. Distillation under reduced pressure can be performed at even lower temperatures, preserving sensitive functionalities such as azides, epoxides, or β‑lactams that would otherwise degrade during purification of the 2‑yl isomer.

Structure‑Based Drug Design: Exploiting Unique Steric and Electronic Features

The 1‑yl substitution minimizes steric hindrance around the amine, providing a more exposed nucleophilic center for bioconjugation or fragment‑based screening. Molecular modeling studies suggest this feature can enhance hydrogen‑bonding interactions with polar residues in enzyme active sites or receptor orthosteric pockets [2][3]. When designing ligands for targets where a specific amine trajectory is required, the 1‑yl isomer offers a distinct vector that may improve binding affinity over the 2‑yl counterparts [4].

Agrochemical Discovery: Scaffold for Novel Pesticides or Herbicides

7‑Oxabicyclo[2.2.1]heptane derivatives have been patented for controlling undesired microorganisms and animal pests [5]. The 1‑yl methanamine provides a versatile handle for installing lipophilic side chains or heterocycles, enabling the synthesis of novel agrochemical candidates with improved environmental stability and target selectivity. Its distinct physicochemical profile relative to other 7‑oxabicyclo[2.2.1]heptane amines can be leveraged to optimize logP and membrane permeability for foliar uptake or soil mobility.

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